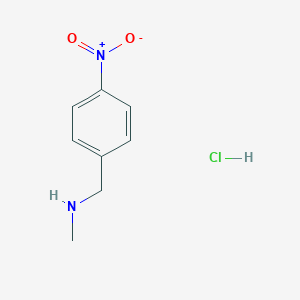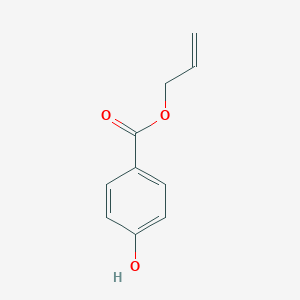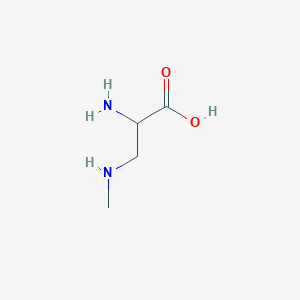![molecular formula C23H25N7O4 B100502 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate CAS No. 15958-43-7](/img/structure/B100502.png)
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate varies depending on its application. In the case of antibacterial, antifungal, and antiviral properties, the compound inhibits the growth of microorganisms by interfering with their metabolic processes. In the case of cancer treatment, the compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate has been found to have minimal toxicity and side effects on the human body. However, its long-term effects on human health are yet to be fully studied. The compound has been found to have a low bioavailability, which limits its effectiveness in some applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate in lab experiments is its versatility. The compound can be used in various applications, including antibacterial, antifungal, antiviral, and cancer treatment. However, its low bioavailability and complex synthesis process can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate. One direction is to improve the synthesis process to make it more efficient and cost-effective. Another direction is to study the long-term effects of the compound on human health. Additionally, the compound can be further explored for its potential use in the development of biosensors and organic electronics. Finally, the compound can be studied for its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate is a versatile compound that has potential applications in various fields. The compound has been extensively researched for its antibacterial, antifungal, antiviral, and cancer treatment properties. The compound has minimal toxicity and side effects on the human body, but its long-term effects are yet to be fully studied. The compound's low bioavailability and complex synthesis process can limit its use in some applications. There are several future directions for the research and development of this compound, including improving the synthesis process, studying the long-term effects on human health, and exploring its potential use in other fields.
Synthesemethoden
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate can be synthesized through a multistep process involving the reaction of different chemical reagents. The synthesis process involves the formation of intermediate compounds, which are then further reacted to produce the final compound. The synthesis process requires expertise and careful handling of chemical reagents.
Wissenschaftliche Forschungsanwendungen
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate has been extensively researched for its potential applications in various fields. The compound has been studied for its antibacterial, antifungal, and antiviral properties. It has also been explored for its potential use in cancer treatment, as it has been found to inhibit the proliferation of cancer cells. Additionally, the compound has been studied for its use in the development of biosensors and in the field of organic electronics.
Eigenschaften
CAS-Nummer |
15958-43-7 |
|---|---|
Produktname |
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate |
Molekularformel |
C23H25N7O4 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C23H25N7O4/c1-2-3-12-26-23(31)34-15-14-29(13-4-11-24)20-7-5-19(6-8-20)27-28-22-10-9-21(30(32)33)16-18(22)17-25/h5-10,16H,2-4,12-15H2,1H3,(H,26,31) |
InChI-Schlüssel |
IYJLCWHPPXDSPO-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Kanonische SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Andere CAS-Nummern |
15958-43-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)
![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)
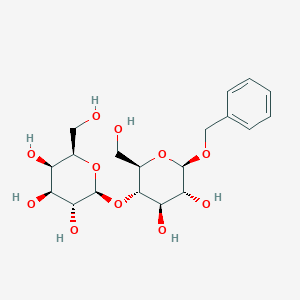
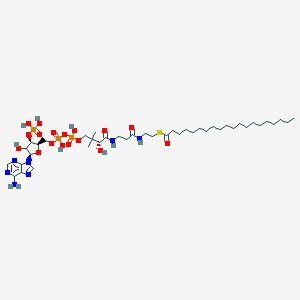


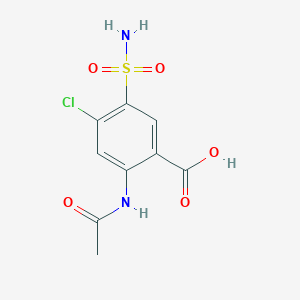

![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
